molecular formula C18H18N2O2 B275816 N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine

N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine

Cat. No. B275816
M. Wt: 294.3 g/mol
InChI Key: ZNJYQMGZDVMBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a selective neurotoxin that has been used to induce Parkinson's disease in animal models, making it a valuable tool for studying the disease and developing potential treatments.

Mechanism of Action

N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine is metabolized in the brain by monoamine oxidase-B (MAO-B) into MPP+, a highly toxic compound that selectively targets and destroys dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine-induced Parkinson's disease in animal models has been shown to mimic many of the biochemical and physiological changes seen in human patients with the disease. These include a decrease in dopamine levels in the brain, an increase in oxidative stress, and an accumulation of misfolded proteins in the brain.

Advantages and Limitations for Lab Experiments

N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine has several advantages as a tool for studying Parkinson's disease, including its ability to selectively target dopaminergic neurons and induce symptoms similar to those seen in human patients. However, there are also limitations to its use, including the fact that it only induces a subset of the symptoms seen in human patients and the potential for off-target effects.

Future Directions

There are several potential future directions for research involving N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine, including the development of new animal models of Parkinson's disease that more closely mimic the disease in humans, the use of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine as a tool for studying the role of genetics in the development of the disease, and the development of new treatments for Parkinson's disease based on a better understanding of the disease mechanisms.

Synthesis Methods

N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with furfural, followed by the reaction of the resulting compound with pyridine. The final product is then purified through various techniques, including recrystallization and chromatography.

Scientific Research Applications

N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine has been used extensively in scientific research for its ability to selectively target and destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This makes N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine a valuable tool for studying the disease and developing potential treatments.

properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[[5-(3-methoxyphenyl)furan-2-yl]methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C18H18N2O2/c1-21-16-4-2-3-15(11-16)18-6-5-17(22-18)13-20-12-14-7-9-19-10-8-14/h2-11,20H,12-13H2,1H3

InChI Key

ZNJYQMGZDVMBIQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CC=NC=C3

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CC=NC=C3

Origin of Product

United States

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